4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)-
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Overview
Description
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- is a sulfur-containing heterocyclic compound It is a derivative of thiopyran, characterized by the presence of two tert-butyl groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Thiopyran-4-one derivatives typically involves the intramolecular Dieckmann condensation of 3,3’-thiodipropanoates in the presence of sodium methoxide or sodium hydride . The intermediates formed are then hydrolyzed and decarboxylated by heating in sulfuric acid . Another method involves the double addition of hydrogen sulfide or sodium sulfide to divinyl ketones .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of readily available starting materials such as 3,3’-thiodipropionic acid and methyl acrylate, followed by the aforementioned synthetic routes .
Chemical Reactions Analysis
Types of Reactions: 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to thiols or thioethers.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thiopyran derivatives.
Scientific Research Applications
4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- has several applications in scientific research:
Chemistry: Used as a reagent for the synthesis of stable free nitroxyl radicals and photosensitive semiconductors.
Biology: Some derivatives exhibit antitumor, antibacterial, antiparasitic, and antifungal activities.
Industry: Utilized in the preparation of synthetic juvenile hormones, pheromones, and electrochromic materials.
Mechanism of Action
The mechanism of action of 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- involves its interaction with various molecular targets and pathways. For instance, its derivatives can inhibit enzymes like phosphodiesterase and β-secretase BACE1 by binding to their active sites, thereby blocking their activity . The exact molecular pathways depend on the specific derivative and its target.
Comparison with Similar Compounds
- 2,6-Diphenyl-4H-thiopyran-4-one
- 2,6-Dimethyl-4H-thiopyran-4-one
- Tetrahydro-4H-thiopyran-4-one
Comparison: 4H-Thiopyran-4-one, 2,6-bis(1,1-dimethylethyl)- is unique due to the presence of bulky tert-butyl groups, which can influence its reactivity and steric properties. Compared to 2,6-diphenyl-4H-thiopyran-4-one, it may exhibit different electronic effects due to the electron-donating nature of the tert-butyl groups
Properties
CAS No. |
76874-66-3 |
---|---|
Molecular Formula |
C13H20OS |
Molecular Weight |
224.36 g/mol |
IUPAC Name |
2,6-ditert-butylthiopyran-4-one |
InChI |
InChI=1S/C13H20OS/c1-12(2,3)10-7-9(14)8-11(15-10)13(4,5)6/h7-8H,1-6H3 |
InChI Key |
WHSBOSUZWSOOJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=O)C=C(S1)C(C)(C)C |
Origin of Product |
United States |
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